![molecular formula C5H4N4O2 B11107989 7-nitro-1H-imidazo[1,2-b]pyrazole](/img/structure/B11107989.png)

7-nitro-1H-imidazo[1,2-b]pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

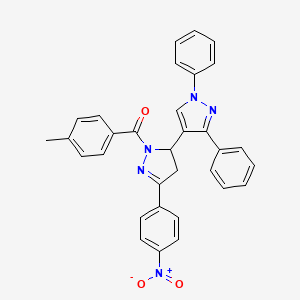

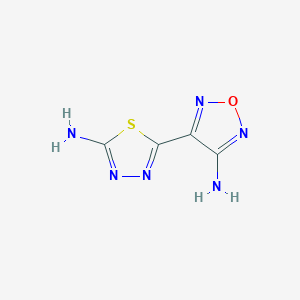

7-nitro-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyrazole ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-Nitro-1H-imidazo[1,2-b]pyrazol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Ein übliches Verfahren umfasst die Reaktion von 3-Nitro-1H-pyrazol mit einem Imidazolderivat in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen erfordern häufig erhöhte Temperaturen und die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO).

Industrielle Produktionsmethoden

Die industrielle Produktion von 7-Nitro-1H-imidazo[1,2-b]pyrazol kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert und beinhaltet häufig Durchflussreaktoren und automatisierte Systeme, um eine gleichmäßige Produktion zu gewährleisten. Die Anwendung von Prinzipien der grünen Chemie, wie z. B. Lösungsmittelrecycling und energieeffiziente Prozesse, wird ebenfalls berücksichtigt, um die Umweltbelastung zu minimieren.

Chemische Reaktionsanalyse

Reaktionstypen

7-Nitro-1H-imidazo[1,2-b]pyrazol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter starken oxidierenden Bedingungen weiter oxidiert werden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Elektrophile Substitutionsreaktionen können am Imidazolring auftreten, insbesondere an den Positionen neben den Stickstoffatomen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Wasserstoffgas (H₂) mit Palladium auf Kohlenstoff (Pd/C) oder Natriumborhydrid (NaBH₄).

Substitution: Halogenierungsmittel wie Brom (Br₂) oder Chlorierungsmittel wie Thionylchlorid (SOCl₂).

Hauptprodukte

Oxidation: Bildung von Nitroso- oder Nitroderivaten.

Reduktion: Bildung von 7-Amino-1H-imidazo[1,2-b]pyrazol.

Substitution: Halogenierte Derivate oder andere substituierte Imidazo[1,2-b]pyrazole.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 7-Nitro-1H-imidazo[1,2-b]pyrazol als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuartiger Synthesemethoden.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht.

Medizin

In der pharmazeutischen Chemie werden Derivate von 7-Nitro-1H-imidazo[1,2-b]pyrazol auf ihr therapeutisches Potenzial untersucht. Sie werden als Kandidaten für die Medikamentenentwicklung erforscht, insbesondere zur Behandlung von Infektionskrankheiten und Krebs.

Industrie

In der Industrie wird diese Verbindung bei der Entwicklung von fortschrittlichen Materialien eingesetzt, darunter Farbstoffe und Pigmente. Ihre einzigartigen elektronischen Eigenschaften machen sie für Anwendungen in optoelektronischen Geräten und Sensoren geeignet.

Wirkmechanismus

Der Wirkmechanismus von 7-Nitro-1H-imidazo[1,2-b]pyrazol und seinen Derivaten beinhaltet häufig die Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise können diese Verbindungen bei antimikrobiellen Anwendungen wichtige Enzyme hemmen oder zelluläre Prozesse stören, die für das Überleben von Mikroorganismen unerlässlich sind. In der Krebsforschung können sie durch die gezielte Ansteuerung spezifischer Signalwege die Apoptose induzieren oder die Zellproliferation hemmen.

Analyse Chemischer Reaktionen

Types of Reactions

7-nitro-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the imidazole ring, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 7-amino-1H-imidazo[1,2-b]pyrazole.

Substitution: Halogenated derivatives or other substituted imidazo[1,2-b]pyrazoles.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 7-nitro-1H-imidazo[1,2-b]pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule

Medicine

In medicinal chemistry, this compound derivatives are investigated for their therapeutic potential. They are explored as candidates for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including dyes and pigments. Its unique electronic properties make it suitable for applications in optoelectronic devices and sensors.

Wirkmechanismus

The mechanism of action of 7-nitro-1H-imidazo[1,2-b]pyrazole and its derivatives often involves interaction with specific molecular targets. For example, in antimicrobial applications, these compounds may inhibit key enzymes or disrupt cellular processes essential for microbial survival. In anticancer research, they may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1H-imidazo[1,2-b]pyrazol: Fehlt die Nitrogruppe, was zu unterschiedlicher Reaktivität und biologischer Aktivität führt.

7-Amino-1H-imidazo[1,2-b]pyrazol: Die Aminogruppe bietet im Vergleich zur Nitrogruppe unterschiedliche elektronische Eigenschaften und Reaktivität.

1H-imidazo[1,2-b]pyridine: Ähnliches kondensiertes Ringsystem, jedoch mit einem Pyridinring anstelle eines Pyrazolrings, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

Einzigartigkeit

7-Nitro-1H-imidazo[1,2-b]pyrazol ist aufgrund des Vorhandenseins der Nitrogruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität stark beeinflusst. Diese funktionelle Gruppe ermöglicht eine breite Palette chemischer Modifikationen und erhöht das Potenzial der Verbindung als vielseitiger Baustein in der synthetischen Chemie und Medikamentenentwicklung.

Eigenschaften

Molekularformel |

C5H4N4O2 |

|---|---|

Molekulargewicht |

152.11 g/mol |

IUPAC-Name |

7-nitro-5H-imidazo[1,2-b]pyrazole |

InChI |

InChI=1S/C5H4N4O2/c10-9(11)4-3-7-8-2-1-6-5(4)8/h1-3,7H |

InChI-Schlüssel |

AZEOCTLRFDVEMU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN2C(=N1)C(=CN2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B11107906.png)

![2-(2-hydroxyethyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11107914.png)

![6-[3-(2-methoxyphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B11107920.png)

![2-Hydroxy-N-({N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11107933.png)

![N'-[(1E)-butylidene]-4-(decyloxy)benzohydrazide](/img/structure/B11107947.png)

![(4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B11107954.png)

![3-amino-N-(4-iodo-2-methylphenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11107957.png)

![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-methylphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11107958.png)

![(2E)-1-(4-bromophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B11107964.png)